3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
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Description
The compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The methoxycarbonyl groups suggest the presence of ester functional groups in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki-Miyaura coupling or protodeboronation of pinacol boronic esters .Mechanism of Action
Target of Action
It’s known that similar compounds, such as boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
It’s known that boronic esters, which share some structural similarities with this compound, undergo protodeboronation, a process that involves a radical approach . This process is part of the Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
Similar compounds are known to participate in various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Similar compounds are known to participate in various chemical transformations, contributing to the synthesis of complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic esters, can be affected by air and moisture .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves the condensation of 2-methyl-1-nitrosoindoline with ethyl acetoacetate, followed by reduction of the resulting nitroso compound to the corresponding amine. The amine is then reacted with ethyl chloroformate to form the desired product.", "Starting Materials": [ "2-methyl-1-nitrosoindoline", "ethyl acetoacetate", "sodium borohydride", "ethyl chloroformate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1-nitrosoindoline with ethyl acetoacetate in methanol in the presence of hydrochloric acid to form 3-(2-methyl-1-indolinyl)-3-oxopropanenitrile", "Step 2: Reduction of 3-(2-methyl-1-indolinyl)-3-oxopropanenitrile with sodium borohydride in methanol to form 3-(2-methyl-1-indolinyl)-3-aminopropanenitrile", "Step 3: Reaction of 3-(2-methyl-1-indolinyl)-3-aminopropanenitrile with ethyl chloroformate in the presence of sodium hydroxide and water to form 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid" ] } | |
CAS No. |
1781666-28-1 |
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.2 |
Purity |
0 |
Origin of Product |
United States |
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